7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 220835-18-7
VCID: VC4314256
InChI: InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
SMILES: C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br
Molecular Formula: C18H12BrN3O
Molecular Weight: 366.218

7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

CAS No.: 220835-18-7

Cat. No.: VC4314256

Molecular Formula: C18H12BrN3O

Molecular Weight: 366.218

* For research use only. Not for human or veterinary use.

7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 220835-18-7

Specification

CAS No. 220835-18-7
Molecular Formula C18H12BrN3O
Molecular Weight 366.218
IUPAC Name 7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Standard InChI Key PNDQJUVRRFIFTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one, reflects its core structure and substituents. Key features include:

  • Pyrrolo[2,3-d]pyrimidine core: A bicyclic system with a pyrrole ring fused to a pyrimidine ring at positions 2 and 3.

  • Substituents:

    • 4-Bromophenyl group at N-7: Introduces electron-withdrawing effects and enhances binding affinity to hydrophobic pockets in biological targets .

    • Phenyl group at C-5: Contributes to π-π stacking interactions in enzyme active sites.

    • Hydroxyl group at C-4: Facilitates hydrogen bonding, critical for interactions with kinases and other enzymes .

The compound’s SMILES notation, C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br, and InChIKey, PNDQJUVRRFIFTM-UHFFFAOYSA-N, provide precise descriptors for computational modeling.

Physicochemical Properties

PropertyValue
Molecular FormulaC18H12BrN3O\text{C}_{18}\text{H}_{12}\text{Br}\text{N}_{3}\text{O}
Molecular Weight366.218 g/mol
logP (Predicted)3.2–3.8
Hydrogen Bond Donors1 (C4-OH)
Hydrogen Bond Acceptors3 (N1, N3, O4)
Polar Surface Area58.6 Ų

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments .

Synthesis and Optimization

Core Formation Strategies

The pyrrolo[2,3-d]pyrimidine core is typically synthesized via cyclization reactions. A common approach involves:

  • Condensation of 4-aminopyrrole derivatives with carbonyl-containing reagents to form the pyrimidine ring.

  • Cyclization under acidic or basic conditions, as demonstrated in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate . For example, ethyl 2-cyano-4,4-diethoxybutanoate undergoes cyclization with bromoacetaldehyde diethylacetal, yielding the core structure in 68.3% efficiency .

Functionalization at N-7 and C-5

  • N-7 Bromophenyl Substitution: Achieved via nucleophilic aromatic substitution (SNAr) using 4-bromophenylamine under refluxing ethanol, with yields up to 75% .

  • C-5 Phenyl Introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) attach the phenyl group to the pyrrole ring.

Hydroxylation at C-4

The hydroxyl group is introduced through hydrolysis of a chloro precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) using sodium hydroxide (20% w/v), achieving yields of 67.8% .

Structure-Activity Relationships (SAR)

Role of the 4-Bromophenyl Group

  • Electron-Withdrawing Effect: The bromine atom increases electrophilicity at N-7, improving binding to ATP-binding pockets in kinases .

  • Hydrophobic Interactions: Substitution with larger aryl groups (e.g., 4-phenoxyphenyl) enhances antitubercular activity, as seen in analog MIC90 values .

Impact of the C-4 Hydroxyl Group

  • Hydrogen Bonding: Replacement with chloro or amino groups reduces kinase inhibition by 10–100-fold, underscoring the hydroxyl’s role in target engagement .

  • Acidity: The hydroxyl’s pKa (~8.5) allows ionization at physiological pH, facilitating interactions with basic residues in enzymes.

Substituent Effects at C-5

  • Phenyl vs. Alkyl: Phenyl groups confer superior activity over alkyl chains due to enhanced π-π stacking.

  • Electron-Donating Groups: Methoxy or methyl substitutions at the phenyl ring’s para position improve solubility without compromising potency .

Applications in Drug Development

Kinase-Targeted Therapies

The compound serves as a lead structure for JAK2 inhibitors (e.g., ruxolitinib analogs) and EGFR inhibitors (e.g., gefitinib derivatives) . Clinical trials of related compounds highlight its potential in treating myeloproliferative neoplasms and non-small cell lung cancer .

Future Directions

Synthesis Optimization

  • Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems to improve sustainability .

  • Flow Chemistry: Continuous-flow reactors could enhance yields and reduce reaction times for cyclization steps .

Target Expansion

  • Neurodegenerative Diseases: Explore inhibition of tau protein kinases (e.g., GSK-3β) for Alzheimer’s therapy.

  • Antiviral Activity: Screen against RNA viruses (e.g., SARS-CoV-2) using pseudotyped viral entry assays .

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